molecular formula C9H8F2N2O B1142781 (S)-4-(1-aMino-2-hydroxyethyl)-2,6-difluorobenzonitrile CAS No. 1213890-35-7

(S)-4-(1-aMino-2-hydroxyethyl)-2,6-difluorobenzonitrile

Cat. No.: B1142781
CAS No.: 1213890-35-7
M. Wt: 198.1694264
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Description

(S)-4-(1-Amino-2-hydroxyethyl)-2,6-difluorobenzonitrile is a chiral compound with significant potential in various scientific fields. This compound features a benzene ring substituted with amino, hydroxyethyl, and difluorobenzonitrile groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(1-Amino-2-hydroxyethyl)-2,6-difluorobenzonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative.

    Substitution Reaction: Introduction of the amino and hydroxyethyl groups through nucleophilic substitution reactions.

    Fluorination: Incorporation of fluorine atoms using fluorinating agents under controlled conditions.

    Nitrile Formation: Conversion of the intermediate to the final benzonitrile compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(1-Amino-2-hydroxyethyl)-2,6-difluorobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(S)-4-(1-Amino-2-hydroxyethyl)-2,6-difluorobenzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-(1-Amino-2-hydroxyethyl)-2,6-difluorobenzonitrile involves its interaction with specific molecular targets. The amino and hydroxyethyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The fluorine atoms enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(1-Amino-2-hydroxyethyl)benzoic acid
  • (S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride
  • (S)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride

Uniqueness

(S)-4-(1-Amino-2-hydroxyethyl)-2,6-difluorobenzonitrile is unique due to the presence of difluorobenzonitrile, which imparts distinct chemical properties such as increased stability and reactivity compared to its analogs.

Properties

CAS No.

1213890-35-7

Molecular Formula

C9H8F2N2O

Molecular Weight

198.1694264

Synonyms

(S)-4-(1-aMino-2-hydroxyethyl)-2,6-difluorobenzonitrile

Origin of Product

United States

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